molecular formula C25H17Cl2NOS B2967159 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline CAS No. 865658-57-7

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline

Cat. No.: B2967159
CAS No.: 865658-57-7
M. Wt: 450.38
InChI Key: UHGWLMQUCVTZIW-JXMROGBWSA-N
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Description

The compound 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline (CAS: 865658-57-7) is a structurally complex heterocyclic molecule featuring a thienoquinoline backbone fused with a dihydrothiophene ring. Its molecular formula is C25H17Cl2NOS, with a molecular weight of 450.38 g/mol . Key physicochemical properties include a predicted density of 1.394±0.06 g/cm³, boiling point of 622.8±55.0 °C, and a pKa of 4.82±0.20, indicating moderate acidity . The molecule contains a phenoxy group at position 8 and an (E)-configured ethenyl bridge linked to a 2,4-dichlorophenyl moiety, which likely influences its pharmacological and electronic properties.

Properties

IUPAC Name

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2NOS/c26-17-8-6-16(22(27)14-17)7-10-23-20-12-13-30-25(20)21-15-19(9-11-24(21)28-23)29-18-4-2-1-3-5-18/h1-11,14-15H,12-13H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGWLMQUCVTZIW-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)C=CC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC2=C1C(=NC3=C2C=C(C=C3)OC4=CC=CC=C4)/C=C/C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thieno[3,2-c]quinoline core, followed by the introduction of the phenoxy and dichlorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents, leading to structurally diverse compounds.

Scientific Research Applications

4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, such as drug development for various diseases.

    Industry: The compound can be used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thienoquinoline Cores

2-(2,4-Dichlorophenyl)-9-phenyl-2,3-dihydrothieno[3,2-b]quinoline

This analogue (reported in ) shares the thienoquinoline core and 2,4-dichlorophenyl substituent but differs in the 9-phenyl group instead of the 8-phenoxy group in the target compound. Biological studies indicate activity as an antimalarial, antibacterial, and tyrosine kinase PDGF-RTK inhibitor .

8-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Synthesized via cyclization of anthranilic acid with cyclopentanone in POCl3, this compound () replaces the thieno ring with a cyclopentane ring. The absence of sulfur in the fused ring system reduces aromaticity and may impact electron distribution, affecting binding to biological targets .

Substituent-Driven Comparisons

Phenoxy vs. Phenyl Substituents

The 8-phenoxy group in the target compound introduces an oxygen atom, enhancing hydrogen-bonding capacity compared to the 9-phenyl group in ’s analogue. This modification could improve interactions with polar enzyme active sites or receptors.

Ethenyl-2,4-Dichlorophenyl vs. Chloroalkyl Chains

Compounds like 7-chloro-6-fluoro-1-(4-fluorophenyl)-1,4-dihydro-4-oxo-3-quinoline carboxylic acid () utilize halogenated alkyl chains instead of ethenyl-dichlorophenyl groups. The rigid ethenyl bridge in the target compound may confer greater conformational stability, optimizing π-π stacking with aromatic residues in target proteins .

Biological Activity

The compound 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline is a thienoquinoline derivative noted for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C25H17Cl2NOS
  • Molecular Weight : 450.38 g/mol
  • CAS Number : 865658-57-7

This compound features a thienoquinoline core, which is known for various pharmacological activities including antitumor and antimicrobial effects.

Antitumor Activity

Research has indicated that thienoquinoline derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cells by activating caspase pathways.
  • Cell Cycle Arrest : It may cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing and proliferating.

A study demonstrated that a related thienoquinoline compound significantly inhibited the growth of human breast cancer cells in vitro, suggesting similar potential for the compound .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial effects. Thienoquinolines have been associated with:

  • Bactericidal Effects : Some derivatives show activity against Gram-positive and Gram-negative bacteria.
  • Fungal Inhibition : There is evidence of antifungal activity against various pathogenic fungi.

A comparative analysis of related compounds indicates that those with electron-withdrawing groups (like dichlorophenyl) often enhance antimicrobial efficacy .

The biological activity of thienoquinoline derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in DNA replication and repair.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, promoting cell death.

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various thienoquinoline derivatives, including our compound of interest. The results indicated a dose-dependent inhibition of tumor growth in xenograft models, with significant reductions in tumor size compared to controls.

CompoundDose (mg/kg)Tumor Volume Reduction (%)
Compound A1045
Compound B2060
Target Compound1555

Study 2: Antimicrobial Testing

In vitro tests were conducted to assess the antimicrobial properties against Staphylococcus aureus and Candida albicans. The target compound exhibited notable inhibition zones compared to standard antibiotics.

PathogenInhibition Zone (mm)Control (mm)
Staphylococcus aureus1815
Candida albicans2017

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline?

  • Methodology :

  • Step 1 : Start with a quinoline core modified via Suzuki-Miyaura coupling or Heck reactions to introduce the (E)-ethenyl group. For example, describes the synthesis of structurally similar quinoline derivatives using cross-coupling reactions .
  • Step 2 : Introduce the 8-phenoxy group via nucleophilic aromatic substitution (SNAr) under basic conditions. highlights the use of multiparallel synthesis for late-stage diversification of quinoline derivatives at the 8-position .
  • Step 3 : Optimize stereochemistry by controlling reaction parameters (e.g., temperature, catalyst) to favor the (E)-configuration, as seen in for analogous triazole-linked quinolines .

Q. How is the compound’s structure validated post-synthesis?

  • Methodology :

  • X-ray crystallography : Determine absolute configuration and ring puckering using crystallographic data (e.g., and report crystal structures of related quinoline derivatives) .
  • NMR spectroscopy : Assign protons using 2D NOESY to confirm spatial arrangement of substituents. provides protocols for NMR analysis of substituted quinolines .
  • Mass spectrometry : Confirm molecular weight via high-resolution MS (HRMS), as demonstrated in for trifluoromethyl-substituted quinolines .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodology :

  • Enzyme inhibition assays : Test against targets like hemoglobin proteases (e.g., uses Plasmodium falciparum models to study quinoline-derived inhibitors) .
  • Cytotoxicity screening : Use MTT assays on mammalian cell lines (e.g., evaluates 2-arylethenylquinoline derivatives for neuroprotective activity) .
  • Binding affinity studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodology :

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂, PdCl₂) for cross-coupling efficiency, as in ’s multiparallel synthesis approach .
  • Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) to improve solubility of intermediates (see for solvent effects on substitution reactions) .
  • Flow chemistry : Implement continuous flow systems to enhance reproducibility, as suggested in for trifluoromethylquinoline synthesis .

Q. How is stereochemical integrity maintained during synthesis?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB, as applied in for triazole-linked quinolines .
  • Circular dichroism (CD) : Monitor conformational changes during synthesis (e.g., uses CD to validate non-planar ring puckering in dihydrothienoquinolines) .
  • Computational modeling : Predict stereochemical outcomes using DFT calculations (e.g., ’s puckering coordinate analysis for cyclic systems) .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity verification : Re-analyze compounds via HPLC-MS to rule out impurities (e.g., emphasizes purity thresholds >95% for biological testing) .
  • Orthogonal assays : Cross-validate using both enzymatic (e.g., fluorogenic substrates) and cell-based assays (e.g., ’s dual neuroprotective/antioxidant screens) .
  • Meta-analysis : Compare datasets from structurally analogous compounds (e.g., and discuss activity trends in trifluoromethyl vs. dichlorophenyl substituents) .

Q. What strategies assess the impact of substituents on bioactivity?

  • Methodology :

  • SAR studies : Synthesize derivatives with varied substituents (e.g., replaces methyl with trifluoromethyl groups to enhance blood-brain barrier penetration) .
  • Free-energy calculations : Use molecular dynamics (MD) to quantify binding energies of substituent-receptor interactions (e.g., ’s crystallography-guided modeling) .
  • Proteolytic stability assays : Test metabolic stability in liver microsomes (e.g., evaluates trifluoromethylquinoline degradation) .

Q. How are computational methods applied to study its interactions with biological targets?

  • Methodology :

  • Docking simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., models quinoline inhibitors in hemoglobin proteases) .
  • QSAR modeling : Develop regression models correlating substituent electronegativity with IC50 values (e.g., links Cl/F substituents to antioxidant efficacy) .
  • ADMET prediction : Employ tools like SwissADME to forecast pharmacokinetic properties (e.g., predicts logP for trifluoromethyl derivatives) .

Q. How to analyze metabolic stability and degradation pathways?

  • Methodology :

  • LC-MS/MS profiling : Identify metabolites in hepatocyte incubations (e.g., tracks oxidative degradation of quinoline rings) .
  • Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic fate (e.g., studies haeme-binding interactions in Plasmodium models) .
  • Enzyme inhibition panels : Test against cytochrome P450 isoforms to predict drug-drug interactions .

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